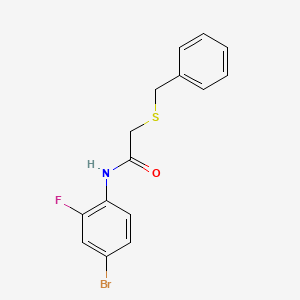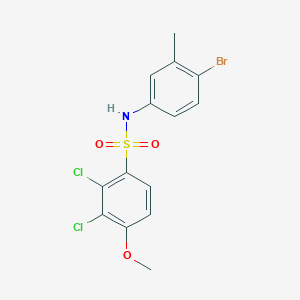
N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide
Descripción general
Descripción
N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the p65 subunit, which is essential for the DNA-binding activity of NF-κB. This modification results in the inhibition of NF-κB-mediated transcriptional activation of target genes, including those involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound 11-7082 induces apoptosis through the inhibition of NF-κB activity, resulting in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes. In inflammatory disorders, this compound 11-7082 reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of inflammatory cells, such as macrophages and neutrophils.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide 11-7082 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also commercially available, making it easily accessible for researchers. However, this compound 11-7082 has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound 11-7082 in in vivo experiments.
Direcciones Futuras
For N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide 11-7082 research include the development of more potent and selective NF-κB inhibitors, the investigation of the synergistic effects of this compound 11-7082 with other anti-cancer or anti-inflammatory agents, and the exploration of its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound 11-7082 is a small molecule inhibitor of NF-κB that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is necessary to fully understand the therapeutic potential of this compound 11-7082 and its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many cancers and plays a crucial role in promoting inflammation and cell survival. By inhibiting NF-κB, this compound 11-7082 can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various inflammatory disorders.
Propiedades
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-8-10(15)5-6-12(13)16-14(18)9-3-2-4-11(7-9)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFZFFYJQOANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3535603.png)
![methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3535609.png)

![3-(3-nitrophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3535618.png)
![N-(2-methoxy-5-nitrophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3535624.png)
![N-(4-Iodo-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3535637.png)
![4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B3535652.png)

![methyl [5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3535670.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3535676.png)
![N-(4-bromophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetamide](/img/structure/B3535682.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B3535692.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535698.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3535702.png)
